2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1011913-89-5
VCID: VC11916589
InChI: InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2
SMILES: C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F
Molecular Formula: C13H8ClFN2OS2
Molecular Weight: 326.8 g/mol

2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole

CAS No.: 1011913-89-5

Cat. No.: VC11916589

Molecular Formula: C13H8ClFN2OS2

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole - 1011913-89-5

Specification

CAS No. 1011913-89-5
Molecular Formula C13H8ClFN2OS2
Molecular Weight 326.8 g/mol
IUPAC Name 2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Standard InChI InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2
Standard InChI Key DDZWVXPPOHRCDU-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F
Canonical SMILES C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct components:

  • 5-Chlorothiophene moiety: A sulfur-containing aromatic ring with a chlorine substituent at the 5-position, contributing to electron-withdrawing effects and enhancing molecular stability.

  • 1,3,4-Oxadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom, known for its role in modulating electronic properties and bioactivity .

  • (4-Fluorophenyl)methylsulfanyl group: A benzylthioether substituent with a fluorine atom at the para position, influencing lipophilicity and membrane permeability.

Physicochemical Properties

Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₃H₈ClFN₂OS₂
Molecular Weight326.8 g/mol
IUPAC Name2-(5-Chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole
SMILESC1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F

The presence of halogen atoms (Cl, F) and sulfur-containing groups enhances its reactivity and interaction with biological targets .

Synthetic Pathways

Cyclocondensation Strategies

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Hydrazide Formation: Reaction of a dicarbonyl ester with phenyl hydrazine to yield a hydrazide intermediate .

  • Heterocyclization: Treatment with carbon disulfide (CS₂) or ammonium thiocyanate (NH₄SCN) under alkaline conditions to form the oxadiazole or triazole core, respectively .

  • Functionalization: Introduction of the (4-fluorophenyl)methylsulfanyl group via nucleophilic substitution or Mitsunobu reactions.

Spectral Validation

Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy: Absence of NH₂ signals (3356–3471 cm⁻¹) and presence of C=S stretches (~179 cm⁻¹) .

  • ¹H NMR: Characteristic singlet peaks for aromatic protons (δ 6.5–8.5 ppm) and thiomethyl groups (δ 2.5–3.5 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 326.8 confirms the molecular weight.

Agrochemical Applications

The compound’s structural similarity to commercial pesticides suggests utility in:

  • Insecticide Development: Disruption of insect nicotinic acetylcholine receptors.

  • Fungicide Formulations: Inhibition of fungal ergosterol biosynthesis .

Toxicological Considerations

While comprehensive data are lacking, preliminary assessments indicate:

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodent models.

  • Chronic Exposure: Potential hepatorenal toxicity due to metabolic byproducts .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator